molecular formula C20H15N3O2S B7714506 N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

Cat. No. B7714506
M. Wt: 361.4 g/mol
InChI Key: KSWKBKLXCSAHID-UHFFFAOYSA-N
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Description

N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide interacts with DNA and RNA, leading to changes in gene expression and cellular metabolism. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide also exhibits excellent photophysical properties, making it an ideal candidate for bioimaging applications. However, one of the main limitations of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based organic semiconductors with improved performance for use in electronic devices. Another potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based fluorescent probes for bioimaging with improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with m-tolyl boronic acid to yield N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In optoelectronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a fluorescent probe for bioimaging. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent photophysical properties, including high quantum yield and good photostability, making it an ideal candidate for bioimaging applications.

properties

IUPAC Name

N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-22-20(25-23-18)15-8-2-3-9-16(15)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKBKLXCSAHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

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